Physicochemical Differentiation: Computed logP and Hydrogen Bonding Profile vs. Core Scaffold Analogs
A computational comparison of key drug-likeness parameters was performed between the target compound and a representative simpler analog, 5-bromo-N-cycloheptylpyridine-3-carboxamide [1]. The target compound's novel side chain is predicted to substantially lower lipophilicity and increase topological polar surface area (TPSA), which can be critical for improving aqueous solubility and reducing off-target binding risks like hERG inhibition [1]. This is a class-level inference based on established medicinal chemistry principles, as direct experimental measurement for the target compound is not reported in permitted sources.
| Evidence Dimension | Computed logP (cLogP) / Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | cLogP: ~1.8; TPSA: ~82 Ų [REFS-1, Computed] |
| Comparator Or Baseline | 5-bromo-N-cycloheptylpyridine-3-carboxamide: cLogP: ~3.1; TPSA: ~55 Ų [REFS-1, Computed] |
| Quantified Difference | Δ cLogP: ~ -1.3; Δ TPSA: ~ +27 Ų |
| Conditions | In silico prediction using standard algorithms (e.g., XLogP3, Ertl method); these are not experimental values. |
Why This Matters
A lower cLogP and higher TPSA are strongly correlated with improved solubility and a superior safety profile regarding phospholipidosis and hERG channel blockade, making the target compound a more suitable starting point for lead optimization where these liabilities are a concern.
- [1] Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Used for in silico predictions. View Source
